molecular formula C5H10BrN5 B2926528 N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine CAS No. 2090208-61-8

N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine

Cat. No.: B2926528
CAS No.: 2090208-61-8
M. Wt: 220.074
InChI Key: VULLFZUDKSMDJK-UHFFFAOYSA-N
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Description

N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo group at the third position and a methyl group at the first position of the triazole ring, along with an ethane-1,2-diamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine typically involves the reaction of 1,2,4-triazole with bromine to introduce the bromo group at the third position. This is followed by the alkylation of the triazole ring with methyl iodide to introduce the methyl group at the first position. Finally, the ethane-1,2-diamine side chain is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution may yield various substituted triazole derivatives .

Scientific Research Applications

N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the synthesis of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-1,2,4-triazole: Lacks the methyl and ethane-1,2-diamine groups.

    1-methyl-1H-1,2,4-triazole: Lacks the bromo and ethane-1,2-diamine groups.

    N-(1H-1,2,4-triazol-5-yl)ethane-1,2-diamine: Lacks the bromo and methyl groups.

Uniqueness

N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is unique due to the presence of both bromo and methyl groups on the triazole ring, along with the ethane-1,2-diamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN5/c1-11-5(8-3-2-7)9-4(6)10-11/h2-3,7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLFZUDKSMDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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